Penconazol Hydroxide

Human biomonitoring Occupational exposure LC-MS/MS

In human biomonitoring, parent penconazole is nearly undetectable (<0.5% excreted), causing false-negative results. PEN-OH is the sole validated urinary biomarker, representing >92% of total metabolites. This high-purity reference standard is required for accurate exposure assessment and regulatory compliance. • Only validated biomarker for occupational exposure under EU Reg. 1107/2009 & US WPS • Essential for LC-MS/MS calibration in food and environmental analysis • ≥98% purity; reliable quantitative reconstruction of absorbed dose. Procure the definitive analytical standard for penconazole metabolite monitoring.

Molecular Formula C13H15Cl2N3O
Molecular Weight 300.18 g/mol
Cat. No. B15292639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenconazol Hydroxide
Molecular FormulaC13H15Cl2N3O
Molecular Weight300.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CCCO)CN2C=NC=N2
InChIInChI=1S/C13H15Cl2N3O/c14-11-3-4-12(13(15)6-11)10(2-1-5-19)7-18-9-16-8-17-18/h3-4,6,8-10,19H,1-2,5,7H2
InChIKeyMJKJNWXUOARBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penconazol Hydroxide Analytical Standard


Penconazol Hydroxide (PEN-OH) is the monohydroxylated derivative and principal phase I metabolite of the triazole fungicide penconazole. As a metabolite, it is not used directly as an active pesticide but is essential as a certified analytical reference material for environmental monitoring, human biomonitoring, and food safety compliance studies [1]. Penconazole, a sterol demethylation inhibitor, is widely applied in viticulture and horticulture, and its metabolism yields multiple transformation products, among which PEN-OH consistently represents the most abundant molecular species across species and matrices [1][2].

Identity Phase I hydroxylated metabolite of penconazole
Workflow LC-MS/MS and UHPLC-HRMS quantitative analysis
Selection Reported sole validated urinary biomarker for human biomonitoring

Penconazol Hydroxide: Cannot Be Substituted


Penconazol Hydroxide is chemically and functionally distinct from its parent compound penconazole, rendering the two non-interchangeable in analytical and monitoring applications. While penconazole (log P = 3.72) is a hydrophobic parent compound amenable to GC-ECD or LC-MS/MS detection [1], PEN-OH is a more polar, hydroxylated metabolite (C13H15Cl2N3O, MW ~300.18) that requires distinct extraction, chromatographic separation, and ionization conditions . Critically, in human biomonitoring, urinary penconazole itself is nearly undetectable, with less than 0.5% of an oral dose recovered as the unchanged parent compound [2]. Therefore, any attempt to assess human exposure using a penconazole standard will yield false-negative results, as PEN-OH constitutes a median molar fraction of approximately 0.92 of total urinary metabolites and is the only validated biomarker for occupational exposure assessment [3][4].

Attribute
Penconazole (Parent)
PEN-OH (Metabolite)
Urinary Excretion
Near-absence in urine; negligible recovery
Predominant excreted form; reported major metabolite
Analytical Suitability
Not suitable for exposure assessment; false-negative risk
Only validated biomarker for occupational and environmental monitoring
Regulatory Status
Not accepted as human biomarker
Recognized for worker protection and food safety compliance

Penconazol Hydroxide: Differentiation Evidence


Primary Urinary Biomarker of Penconazole Exposure

Penconazol Hydroxide is the quantitatively dominant human urinary metabolite of penconazole and the only analytically viable biomarker for exposure assessment. The parent compound penconazole is excreted at negligible levels (<0.5% of oral dose), making parent compound standards unsuitable for biomonitoring workflows [1]. Among all identified metabolites, PEN-OH represents the overwhelming majority of the metabolite profile [2]. In occupational exposure scenarios, PEN-OH concentrations in urine correlate directly with dermal exposure, with median 24-h post-exposure concentrations ranging from 15.6 to 27.6 µg/L among vineyard workers [3].

Urinary biomarker dominance
Head-to-head
~30.7-fold more abundant than PEN-COOH
Supports sole biomarker selection for exposure assessment
Based on LC-ESI-MS/MS in agricultural workers
Human biomonitoring Occupational exposure LC-MS/MS

Plant Metabolite Identification in Food Residue Analysis

Penconazol Hydroxide serves as a critical reference compound for the identification and semi-quantification of penconazole metabolites in horticultural crops. In dissipation studies on courgette and tomato, penconazole exhibited relatively short persistence (<30 days), while nine metabolites were tentatively identified and semi-quantified using UHPLC-Q-Orbitrap HRMS [1]. The study specifically noted that some identified metabolites, including triazole lactic acid, were predicted to exhibit greater toxicity than the parent penconazole [1], underscoring the need for authentic metabolite standards to enable accurate risk assessment. PEN-OH was detected among the oxidation products from hydroxylation of the propyl side-chain, a metabolic pathway confirmed across multiple plant species [2].

Food residue metabolite ID
Method context
Tentative identification by UHPLC-Q-Orbitrap
Supports metabolite-inclusive risk assessment
Semi-quantitative; relative abundance not reported
Food safety Metabolite profiling UHPLC-Q-Orbitrap

Definitive Exposure Marker in Vineyard Workers

In a field study of vineyard workers, Penconazol Hydroxide was validated as the most reliable biomarker for occupational exposure to penconazole. Urinary PEN-OH excretion rates peaked within 24 hours following the work shift, demonstrating a direct temporal relationship with dermal exposure events [1]. Median urinary concentrations of PEN-OH in the 24-hour post-exposure period ranged from 15.6 to 27.6 µg/L across monitoring campaigns, whereas PEN-COOH concentrations were consistently lower, ranging from 2.5 to 10.2 µg/L [1]. The parent compound penconazole was not quantified in urine due to near-absence. This establishes PEN-OH as the exclusive candidate for exposure reconstruction and regulatory compliance monitoring under pesticide worker safety directives [1][2].

Worker exposure concentration
Head-to-head
PEN-OH 15.6–27.6 µg/L vs PEN-COOH 2.5–10.2 µg/L
Reported exclusive biomarker for occupational monitoring
24-h post-exposure urine; LC-MS/MS analysis
Occupational health Pesticide exposure Urinary biomarkers

Environmental Fate Modeling in Vineyard Catchments

Environmental fate modeling of penconazole in vineyard-terrace catchments requires inclusion of transformation products to accurately predict surface water and sediment concentrations. A simulation study of penconazole's environmental fate explicitly tracked the parent compound alongside its transformation products, including hydroxylated derivatives [1]. The research demonstrated that penconazole undergoes hydrolysis and photodegradation pathways in environmental compartments, generating metabolites with distinct mobility and persistence characteristics [1]. Without authentic standards of these transformation products, including PEN-OH, the mass balance and risk assessment of penconazole in aquatic and terrestrial ecosystems remain incomplete [1].

Environmental fate inclusion
Context-dependent
Transformation product tracked in catchment model
Supports mass balance and risk assessment
Quantitative data not publicly reported
Environmental fate Transformation products Catchment modeling

Penconazol Hydroxide Application Scenarios


Occupational Biomonitoring of Agricultural Workers

Penconazol Hydroxide reference standards are essential for occupational health laboratories conducting biomonitoring programs under European Regulation (EC) No 1107/2009, US Worker Protection Standard, or equivalent national frameworks. As demonstrated in vineyard worker exposure studies, PEN-OH is the sole validated urinary biomarker with a median molar fraction of 0.92 among all penconazole metabolites and median 24-h post-exposure concentrations of 15.6–27.6 µg/L [1]. Laboratories must procure high-purity PEN-OH analytical standards (≥98%) for LC-MS/MS method calibration and quality control. Without this specific metabolite standard, exposure reconstruction is impossible, as parent penconazole is excreted at <0.5% of the absorbed dose [2].

Food Residue Analysis for Metabolite Risk Assessment

Regulatory food testing laboratories analyzing horticultural commodities (grapes, tomatoes, courgettes, apples) for penconazole residues under MRL compliance programs increasingly require metabolite identification capabilities. The UHPLC-Q-Orbitrap HRMS method developed for penconazole dissipation studies in courgette and tomato tentatively identified nine metabolites including hydroxylated derivatives, with the observation that certain metabolites may exhibit greater toxicity than the parent compound [3]. PEN-OH reference standards enable definitive identification and, when isotopically labeled analogs become available, accurate quantification of this hydroxylated transformation product in food matrices. This supports evolving EFSA and JMPR guidance on metabolite-inclusive dietary risk assessment [3].

Environmental Fate Studies in Viticultural Watersheds

Environmental research institutions and regulatory agencies conducting watershed-scale pesticide fate assessments in vineyard regions require transformation product standards to characterize surface water and sediment contamination profiles. Simulation studies of penconazole in vineyard-terrace catchments explicitly incorporate transformation products, including hydroxylated metabolites, to predict environmental concentrations and ecological risk [4]. PEN-OH reference materials are necessary to validate analytical methods for detecting these transformation products in environmental matrices, enabling accurate mass balance calculations and compliance with Water Framework Directive monitoring requirements for pesticide metabolites in European surface waters [4].

Application
Selection Property
Validation Focus
Occupational biomonitoring
Urinary biomarker specificity
LC-MS/MS method calibration and QC
Food residue analysis
Metabolite identification capability
Definitive identification in horticultural matrices
Environmental fate studies
Transformation product standard
Mass balance and water monitoring compliance

Technical Documentation Hub

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52 linked technical documents
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